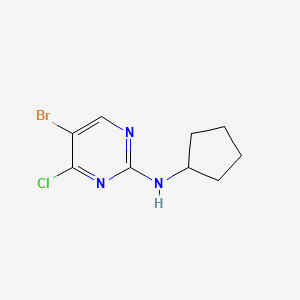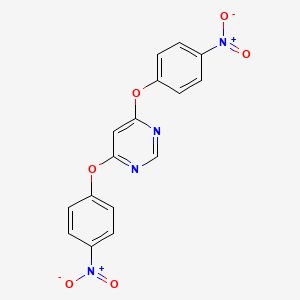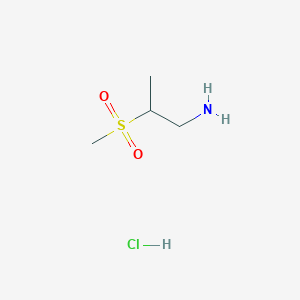![molecular formula C12H13NO2S B1383699 [4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol CAS No. 2060000-66-8](/img/structure/B1383699.png)
[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol
Descripción general
Descripción
[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol is an organic compound with a unique structure that combines a thiazole ring with a benzyloxy and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol typically involves the reaction of appropriate thiazole derivatives with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular pathways and targets are still under investigation, but it is believed to involve binding to key enzymes or receptors in the bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Benzyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl derivatives
- [4-(Benzyloxy)-3-methoxyphenyl]methanol
Uniqueness
[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol is unique due to the presence of both a thiazole ring and a benzyloxy group, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
(5-methyl-4-phenylmethoxy-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-12(13-11(7-14)16-9)15-8-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYEXUKTXVBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)
![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)


![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)


![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)





